molecular formula C2H4S5 B1200207 Lenthionine CAS No. 292-46-6

Lenthionine

Cat. No.: B1200207
CAS No.: 292-46-6
M. Wt: 188.4 g/mol
InChI Key: DZKOKXZNCDGVRY-UHFFFAOYSA-N
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Description

Lenthionine belongs to the class of organic compounds known as organic trisulfides. These are organosulfur compounds with the general formula RSSSR' (R, R'=alkyl, aryl). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. This compound is a mushroom tasting compound that can be found in green vegetables and mushrooms. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a pentathiepane.

Mechanism of Action

Target of Action

Lenthionine, also known as 1,2,3,5,6-Pentathiepane, is a cyclic organosulfur compound found in shiitake mushrooms, onions, and garlic . It is primarily responsible for their unique flavor . The primary targets of this compound are the olfactory receptors in humans that detect its unique aroma .

Mode of Action

It is known that this compound interacts with olfactory receptors, triggering a signal transduction pathway that leads to the perception of its unique aroma .

Biochemical Pathways

This compound is derived from a γ-L-glutamyl-cysteine sulfoxide precursor in a two-step enzymatic reaction . The precursor is first activated by the removal of its γ-glutamyl moiety catalyzed by γ-glutamyl transpeptidase (GGT), producing a L-cysteine sulfoxide derivative. This derivative then undergoes α, β-elimination catalyzed by cysteine sulfoxide lyase, resulting in a highly reactive sulfenic acid intermediate. The sulfenic acid is then rapidly condensed to form thiosulfinate, which is often further transformed into other sulfur compounds including this compound .

Pharmacokinetics

It is known that this compound is a volatile compound, which allows it to be detected by the olfactory system . Its solubility in water is 532.7 mg/L , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the perception of a unique aroma, which is a key factor in the sensory evaluation of foods like shiitake mushrooms . This aroma greatly affects the choice of consumers in different regions .

Action Environment

The action of this compound can be influenced by environmental factors. For example, this compound is unstable and can degrade during heat processing, limiting its applications . It is stable at ph 2-4 . Furthermore, the production of this compound in shiitake mushrooms can be increased by treating the mushrooms with citric acid .

Biochemical Analysis

Biochemical Properties

Lenthionine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the key enzymes involved in the formation of this compound is cystine sulfoxide lyase, which catalyzes the conversion of lentinic acid to this compound . Additionally, γ-glutamyl transpeptidase is another enzyme that has been implicated in the biosynthesis of this compound . These interactions highlight the importance of this compound in sulfur metabolism and its potential role in various biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular function . For example, this compound has been observed to have antimicrobial properties, which may be attributed to its ability to disrupt cellular membranes and inhibit the growth of certain microorganisms . These effects underscore the potential of this compound as a bioactive compound with diverse cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound is known to bind to specific enzymes and proteins, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound has been shown to induce changes in gene expression, which may be mediated through its interactions with transcription factors and other regulatory proteins . These molecular interactions provide insights into the mechanism of action of this compound and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its bioactivity . For example, the content of this compound in dried shiitake mushrooms has been found to increase during the rehydration process, suggesting that this compound may be formed from its precursor, lentinic acid, under specific conditions . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as antimicrobial activity, while higher doses may lead to toxic or adverse effects . For instance, high doses of this compound have been associated with cytotoxicity and oxidative stress in certain cell types . These findings underscore the importance of determining the optimal dosage of this compound for therapeutic applications and understanding its potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including sulfur metabolism. The biosynthesis of this compound involves the enzyme cystine sulfoxide lyase, which catalyzes the conversion of lentinic acid to this compound . Additionally, γ-glutamyl transpeptidase plays a role in the formation of this compound by facilitating the transfer of γ-glutamyl groups to cysteine residues . These metabolic pathways highlight the complex interactions between this compound and various enzymes and cofactors, which contribute to its bioactivity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with certain membrane transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can bind to specific proteins, which may influence its localization and accumulation in different cellular compartments . These interactions are crucial for understanding the bioavailability and pharmacokinetics of this compound.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its effects on cellular function. Studies have shown that this compound can be found in the cytoplasm, mitochondria, and other organelles . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications, which direct it to different compartments . These findings provide insights into the mechanisms by which this compound exerts its bioactivity at the subcellular level.

Properties

IUPAC Name

1,2,3,5,6-pentathiepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4S5/c1-3-4-2-6-7-5-1/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKOKXZNCDGVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SSCSSS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183460
Record name Lenthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lenthionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031258
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

287.00 °C. @ 760.00 mm Hg
Record name Lenthionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031258
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

292-46-6
Record name Lenthionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lenthionine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000292466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenthionine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291119
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lenthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENTHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71G9U1CIRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Lenthionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031258
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

60 - 61 °C
Record name Lenthionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031258
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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